Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound belongs to the class of tetrahydrobenzo[b]thiophene carboxylates, characterized by a fused bicyclic core (4,5,6,7-tetrahydro-1-benzothiophene) with functional groups at the 2- and 3-positions. The 7-oxo group introduces a ketone moiety, while the 2-position is substituted with a 3-bromopropanoylamino chain. Its molecular formula is C₁₅H₁₉BrN₂O₄S, with a molar mass of 427.29 g/mol.
Properties
IUPAC Name |
ethyl 2-(3-bromopropanoylamino)-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4S/c1-2-20-14(19)11-8-4-3-5-9(17)12(8)21-13(11)16-10(18)6-7-15/h2-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKSETALLYIUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 324022-71-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H16BrNO4S |
| Molar Mass | 374.25 g/mol |
| CAS Number | 324022-71-1 |
| Structure | Chemical Structure |
Antitumor Activity
Recent studies have focused on the antitumor properties of this compound. A notable study evaluated its effects on breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value ranging from 23.2 to 49.9 μM , indicating its potential as an apoptosis-inducing agent. The results showed:
- Induction of Apoptosis : The compound led to a substantial reduction in cell viability (26.86%) and increased early apoptosis (AV+/PI−) by 8.73% , compared to untreated controls.
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment resulted in G2/M-phase arrest (25.56%) and S-phase arrest (23.38%), suggesting interference with cell cycle progression due to the compound's action .
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Interference : It disrupts normal cell cycle progression, which is crucial for cancer proliferation.
- Autophagy Modulation : While it did not significantly induce autophagic cell death, it inhibited autophagic processes that could lead to cell survival .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various cancer models:
- Breast Cancer Study :
- Analgesic Activity Assessment :
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparison
Key Observations:
- Electrophilicity : The bromine atom in the target compound increases electrophilicity compared to the chlorine in 353478-52-1, enhancing its reactivity in substitution reactions.
- Steric Effects : The 3-propoxybenzoyl group in 312705-60-5 introduces steric bulk, likely reducing solubility in polar solvents compared to the target compound .
- Hydrogen Bonding : The 7-oxo group in the target compound may participate in hydrogen bonding, influencing crystal packing and solubility, a feature absent in analogs like 333774-29-1 .
Physicochemical Properties
Table 2: Chromatographic and Solubility Data
| Compound Name (CAS) | Rf Value (Chloroform:Methanol = 10:1) | Solubility Profile | Reference |
|---|---|---|---|
| Target Compound | Not reported | Moderate in DMSO | - |
| B-M Series () | 0.45–0.72* | High in DMSO |
*Data from Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido) analogs.
Key Observations:
- The target compound’s bromine substituent may lower its Rf value compared to cyano-substituted analogs (e.g., B-M series) due to increased polarity .
- The acetylsulfanyl group in 333774-29-1 likely enhances solubility in organic solvents compared to the bromo analog .
Table 3: Antioxidant Activity (DPPH Assay)
| Compound Name (CAS) | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| Target Compound | Not reported | - |
| B-M Series () | 12.8–45.3 |
Key Observations:
- While direct data for the target compound is unavailable, its structural analogs exhibit moderate to strong antioxidant activity. The electron-withdrawing bromine may enhance radical scavenging compared to electron-donating groups (e.g., methoxy in 161364-70-1) .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including bromopropanoylation of the benzothiophene core. Key considerations:
- Stepwise Functionalization : Introduce the 3-bromopropanoyl amino group via nucleophilic acyl substitution using 3-bromopropanoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
- Oxidation Control : The 7-oxo group can be introduced via oxidation of a tetrahydro intermediate using mild oxidizing agents (e.g., PCC in DCM) to avoid over-oxidation .
- Purification : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity >95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) are critical for confirming the benzothiophene backbone, bromopropanoyl group (δ ~3.8 ppm for CH2Br), and ester carbonyl (δ ~165–170 ppm) .
- HRMS-ESI : High-resolution mass spectrometry validates the molecular formula (e.g., C15H17BrN2O4S) with <2 ppm error .
- X-ray Crystallography : If single crystals are obtained (via slow evaporation in ethanol), this confirms stereochemistry and intermolecular interactions .
Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times. Discrepancies may arise from variations in cell passage number or serum content .
- Solubility Adjustments : Use DMSO stocks (<0.1% final concentration) to prevent aggregation. Confirm solubility via dynamic light scattering (DLS) .
- Orthogonal Validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and Western blotting for target protein modulation .
Advanced: What strategies are recommended for studying the electrophilic reactivity of the bromine substituent in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via 1H NMR (e.g., disappearance of CH2Br protons) under varying conditions (temperature, solvent polarity) .
- Competitive Nucleophiles : Use azide or thiol nucleophiles to compare substitution rates. For example, NaN3 in DMF at 60°C yields azide derivatives, quantified via FT-IR (~2090 cm⁻¹ for N3 stretch) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for SN2 vs. SN1 pathways .
Basic: How should this compound be stored to maintain stability during long-term studies?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent light-induced degradation .
- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the ester group .
- Stability Monitoring : Perform periodic LC-MS analysis to detect decomposition products (e.g., free carboxylic acid from ester hydrolysis) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s therapeutic potential?
Methodological Answer:
- Core Modifications : Synthesize analogs with varying ring saturation (e.g., fully aromatic vs. tetrahydro benzothiophene) to assess rigidity effects on binding .
- Substituent Screening : Replace the bromopropanoyl group with chloroacetyl or nitro groups to evaluate electronic effects on enzyme inhibition .
- In Silico Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases), prioritizing derivatives with lower binding energies .
Advanced: What experimental approaches can elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to identify key interactions (e.g., hydrogen bonding with the 7-oxo group) .
- Mutagenesis Studies : Engineer enzyme mutants (e.g., Ala-scanning) to pinpoint residues critical for inhibitor binding .
Basic: What are common pitfalls in interpreting NMR data for this compound, and how can they be avoided?
Methodological Answer:
- Signal Overlap : The tetrahydrobenzothiophene protons (δ 1.5–2.5 ppm) may overlap with solvent or impurity peaks. Use 2D NMR (COSY, HSQC) for resolution .
- Dynamic Effects : Rotameric equilibria in the bromopropanoyl group can split signals. Acquire spectra at elevated temperatures (e.g., 40°C) to coalesce peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
